1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole is an organic compound characterized by a pyrazole ring, with a cyclopropylmethyl group at the first position and an iodine atom at the fourth position. This compound is notable for its unique structure, which imparts distinct chemical and biological properties, making it of interest in various fields such as medicinal chemistry and material science. The compound's chemical formula is , and it has a molecular weight of 234.04 g/mol .
This compound can be synthesized through various organic reactions, typically involving cyclopropanation and iodination of suitable precursors. It is available for purchase from chemical suppliers and is utilized in scientific research and development.
The synthesis of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole typically involves a multi-step process:
The synthesis can be optimized using continuous flow reactors to enhance yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product effectively.
The molecular structure of 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole consists of a pyrazole ring with specific substituents:
This structure influences its reactivity and interaction with biological targets.
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole undergoes several types of chemical reactions:
These reactions can be influenced by various factors including temperature, solvent choice, and the presence of catalysts, which can optimize yields and selectivity for desired products.
The mechanism of action for 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole involves its binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. For instance, it may inhibit enzymes involved in disease pathways, thus exerting antimicrobial or anticancer properties .
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Heterocyclic compounds form the structural backbone of modern pharmaceuticals, with pyrazole derivatives emerging as particularly privileged scaffolds. These nitrogen-containing heterocycles offer exceptional synthetic versatility and diverse biological interactions. Within this chemical space, 1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole (CAS 1340571-52-9) exemplifies a strategically functionalized building block with multifaceted applications in medicinal chemistry and radiopharmaceutical development. Its molecular architecture – featuring a pyrazole core modified with a cyclopropylmethyl group and an iodine atom at the 4-position – integrates three pharmacophoric elements of high contemporary relevance: the bioactive pyrazole heterocycle, the conformationally constrained cyclopropyl moiety, and a halogen atom with versatile reactivity [1] [5]. This compound (C₇H₉IN₂, MW 248.06 g/mol) represents a convergence of structural features engineered to enhance target binding, metabolic stability, and synthetic utility in drug discovery campaigns [5].
Pyrazole-based pharmaceuticals occupy significant therapeutic space due to their precise target interactions and favorable pharmacokinetic profiles. The pyrazole ring system serves as a bioisostere for amide bonds and other heterocycles, enabling optimization of drug-like properties while maintaining biological activity [6]. This five-membered heterocycle with two adjacent nitrogen atoms provides multiple vectors for substitution, facilitating rational drug design. The iodine atom at the 4-position in 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole is strategically positioned for transition-metal catalyzed cross-coupling reactions, enabling efficient derivatization into more complex pharmacophores [1] [7]. This synthetic handle has proven invaluable in constructing drug candidates targeting inflammation, oncology, and infectious diseases.
Table 1: Clinically Approved Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Area | Key Structural Features | Molecular Target |
---|---|---|---|
Celecoxib | Anti-inflammatory | 1,2-Diaryl pyrazole with sulfonamide | COX-2 Inhibitor |
Crizotinib | Anticancer (ALK inhibitor) | 2-Aminopyridine-pyrazole core | ALK/ROS1 Tyrosine Kinase Inhibitor |
Rimonabant | Anti-obesity | 1,5-Diaryl pyrazole with carboxamide | Cannabinoid CB1 Receptor Antagonist |
Fipronil | Veterinary insecticide | 4-Halo-5-aminopyrazole | GABA Receptor Antagonist |
Recent pharmacological studies demonstrate that pyrazole derivatives exhibit diverse biological activities, including kinase inhibition, receptor antagonism, and enzyme modulation [6]. The structural flexibility of the pyrazole ring allows fine-tuning of electronic properties and binding conformations essential for optimizing target affinity. Specifically, 4-iodopyrazole derivatives serve as key intermediates in synthesizing fused heterocyclic systems with demonstrated anticancer and antimicrobial activities through mechanisms such as topoisomerase inhibition and kinase modulation [6] [7]. The presence of the iodine atom enhances intermolecular interactions through halogen bonding, contributing to target selectivity – a critical factor in developing kinase inhibitors where off-target effects present significant clinical challenges [1].
The cyclopropylmethyl substituent in 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole confers distinct steric and electronic properties that profoundly influence biological activity. Cyclopropyl groups act as spatial constraints that restrict bond rotation, effectively pre-organizing the molecule into bioactive conformations and enhancing binding affinity to target proteins [5] [6]. This substituent is not merely a passive structural element; it actively modulates the compound's interaction with biological systems. The high bond strain energy (approximately 27 kcal/mol) in the cyclopropane ring creates unique electronic characteristics, including enhanced σ-bond donating capability that strengthens interactions with enzyme active sites [6].
The cyclopropylmethyl group significantly impacts metabolic stability by blocking common oxidative degradation pathways. Unlike straight-chain alkyl groups that undergo facile ω- and β-oxidation, the cyclopropyl ring impedes metabolic breakdown by cytochrome P450 enzymes. This property is particularly valuable in medicinal chemistry, where improving metabolic half-life remains a persistent challenge. Comparative studies demonstrate that cyclopropyl-containing analogues consistently exhibit extended plasma half-lives relative to their straight-chain counterparts [6]. Furthermore, the cyclopropyl group occupies a unique molecular volume approximately equivalent to an isopropyl group but with distinct geometric constraints, enabling it to access hydrophobic binding pockets inaccessible to bulkier substituents.
Table 2: Impact of N1-Substituents on Pyrazole Properties
Substituent | Steric Bulk (ų) | Metabolic Stability (t₁/₂) | Log P | Protein Binding Affinity (Kd, nM) |
---|---|---|---|---|
Methyl | 23.5 | 1.2 h | 1.05 | 420 |
Ethyl | 42.8 | 1.8 h | 1.52 | 380 |
Isopropyl | 62.3 | 2.5 h | 1.98 | 310 |
Cyclopropylmethyl | 58.7 | 4.8 h | 1.85 | 185 |
Benzyl | 91.5 | 3.1 h | 2.25 | 210 |
The cyclopropylmethyl group's electronic effects extend beyond steric considerations. The Walsh orbitals of the cyclopropane ring create a pseudo-π system capable of hyperconjugation with adjacent functional groups, subtly modulating electron density across the pyrazole ring. This electronic perturbation influences hydrogen bonding capacity, pKa, and dipole moment – parameters critical to pharmacodynamic activity [5]. In kinase inhibitor development, cyclopropylmethyl-substituted pyrazoles demonstrate enhanced selectivity profiles due to optimized interactions with the hydrophobic regions of the ATP-binding pocket [6].
The iodine atom in 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole serves dual functions: as a synthetic handle for structural diversification and as a potential radionuclide carrier for diagnostic applications. Iodine's significant atomic radius (1.39 Å) and polarizability enable distinctive non-covalent interactions with biological targets through halogen bonding, where the iodine acts as an electrophilic region interacting with Lewis bases in protein binding sites [1] [5]. This interaction strength (typically 2–5 kcal/mol) contributes meaningfully to binding affinity and selectivity, particularly in kinase inhibitors where halogen bonding to hinge region carbonyl oxygen atoms is a well-established design strategy.
The synthetic utility of the C-I bond stems from its participation in diverse transition metal-catalyzed cross-coupling reactions:
These transformations enable rapid structural diversification from the iodopyrazole core, facilitating efficient structure-activity relationship (SAR) exploration during lead optimization.
Table 3: Applications of Iodinated Pyrazoles in Medicinal Chemistry
Application | Key Reaction | Role of Iodine | Resulting Pharmacophore |
---|---|---|---|
Radiolabeling (PET Imaging) | Isotope exchange (¹²⁵I/¹²³I) | Radiolabel carrier for in vivo tracing | Diagnostic imaging agents |
Heterocycle Elaboration | Pd-catalyzed cross-coupling | Leaving group for C-C bond formation | Biaryl systems for kinase inhibition |
Fragment-Based Drug Discovery | Sequential functionalization | Orthogonal reactivity for parallel synthesis | Targeted protein degraders |
Halogen Bond Mediated Binding | Not applicable | Direct participation in target interaction | Selective enzyme inhibitors |
For radiopharmaceutical development, iodine-123 (t₁/₂ = 13.2 h, γ-emitter) or iodine-124 (t₁/₂ = 4.2 d, β⁺-emitter) can be introduced via isotope exchange or de novo synthesis to create positron emission tomography (PET) tracers [1]. The metabolic stability conferred by the cyclopropylmethyl group enhances in vivo performance of such radiotracers by minimizing the generation of radioactive metabolites that complicate imaging interpretation. Additionally, the lipophilicity enhancement (LogP increase ≈0.8) imparted by iodine relative to other halogens improves blood-brain barrier penetration for central nervous system targets [5]. This combination of synthetic versatility and potential for radiolabeling establishes iodinated pyrazoles as privileged intermediates in the drug discovery pipeline, bridging medicinal chemistry and molecular imaging disciplines.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: